molecular formula C19H18N2O5 B5238751 4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid

4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid

Cat. No.: B5238751
M. Wt: 354.4 g/mol
InChI Key: LIMFZAYQAADULO-UHFFFAOYSA-N
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Description

4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of fluorenylmethanol with phosgene to form fluorenylmethoxycarbonyl chloride. This intermediate is then reacted with hydrazine to produce the hydrazinyl derivative. Finally, the hydrazinyl derivative is coupled with 4-oxobutanoic acid under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the Fmoc group with other functional groups .

Scientific Research Applications

4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.

    Industry: Utilized in the production of specialized polymers and materials

Mechanism of Action

The mechanism of action of 4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under mild conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    N-(9H-fluoren-9-ylmethoxycarbonyl)-glycine: Another Fmoc-protected amino acid used in peptide synthesis.

    N-(9H-fluoren-9-ylmethoxycarbonyl)-alanine: Similar in structure and function, used for protecting amino groups.

    N-(9H-fluoren-9-ylmethoxycarbonyl)-lysine: Used in the synthesis of peptides and proteins.

Uniqueness

4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid is unique due to its specific hydrazinyl and oxobutanoic acid moieties, which provide distinct reactivity and functionality compared to other Fmoc-protected compounds. This uniqueness makes it valuable in specialized applications where selective protection and deprotection of amino groups are required .

Properties

IUPAC Name

4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-17(9-10-18(23)24)20-21-19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,22)(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMFZAYQAADULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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